molecular formula C12H15NO4 B1664675 (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 103733-66-0

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1664675
M. Wt: 237.25 g/mol
InChI Key: BWYXEHBJIMGDEB-VIFPVBQESA-N
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Description

This typically includes the compound’s systematic name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), and reactivity with other substances.


Scientific Research Applications

Synthesis Techniques

  • Directed Enantioselective Synthesis : The synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is achieved through dynamic kinetic resolution, using CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis. This process yields high enantiopurity and good yields, demonstrating an efficient method for obtaining this compound in its pure form (Paál et al., 2008).

  • Diastereoselective Synthesis Approach : Another synthetic approach combines the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis. This diastereoselective method controls the stereochemical outcome using chiral aminoacetaldehyde acetals and yields the desired compound with high enantiomeric excess (Bułyszko et al., 2015).

Pharmacological Applications

  • Antiproliferative Action in Hepatocellular Carcinoma : 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibits significant antiproliferative effects in hepatocarcinogenic rats. This finding suggests its potential as a therapeutic agent in treating liver cancer, warranting further investigation for future anticancer therapy (Kumar et al., 2017).

Chemical and Biological Studies

  • Isoquinoline Derivatives Synthesis : Research into the reaction of ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with various amines has led to the synthesis of dihydroisoquinoline carboxamides. This process contributes to the creation of novel compounds in the tetrahydroisoquinoline series, expanding the scope of chemical research in this area (Aghekyan & Panosyan, 2016).
  • Anesthetic Activity and Toxicity Evaluation : A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and assessed for their local anesthetic activity. The study evaluates acute toxicity and structure-toxicity relationships, offering insights into the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).

Crystallography and Structural Analysis

  • Salt and Neutral Molecule Cocrystal Formation : The interaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with bicyclo[2.2.1]hept-5-ene-endo-2,3-dicarboxylic acid anhydride has been studied, leading to the formation of a unique salt-cocrystal structure. This research provides valuable insights into crystal structure formation and the role of hydrogen bonds in these processes (Shishkina et al., 2019).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that the compound could undergo.


properties

IUPAC Name

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXEHBJIMGDEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161126
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

103733-66-0
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103733-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962K79T8SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Yang, YJ Feng, H Vu, B McCormick… - Journal of …, 2016 - journals.sagepub.com
Electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FTICR-MS or ESI-FTMS) was used to screen 192 natural product extracts and a 659-member …
Number of citations: 19 journals.sagepub.com

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